

Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ FRET mechanism

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Compound Focus: Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂

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FRET Mechanism & Substrate Design

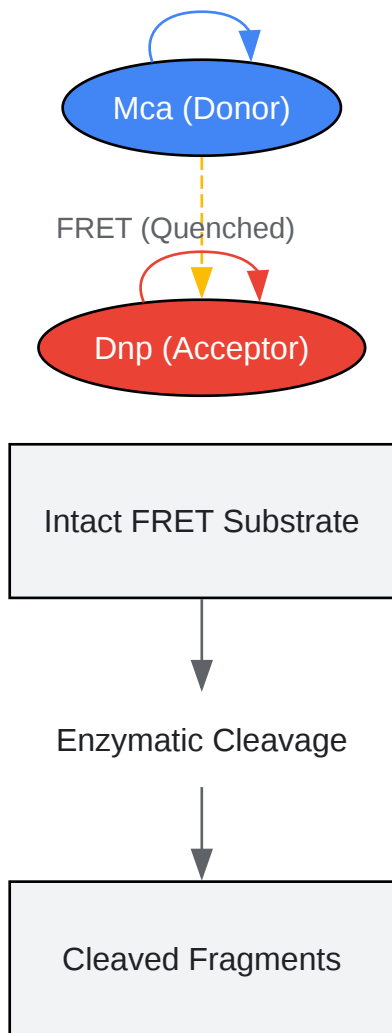
The substrate you're interested in belongs to a class of fluorogenic peptides used to study enzyme activity. Its mechanism relies on **Förster Resonance Energy Transfer (FRET)**.

- **FRET Pair:** The peptide is labeled with a **7-methoxycoumarin (Mca)** group at the N-terminus (the **donor**) and a **2,4-dinitrophenyl (Dnp)** group attached to a diaminopropionic acid (Dap) residue (the **acceptor**) [1].
- **Energy Transfer:** When the peptide is intact, the close proximity of Mca and Dnp allows the Dnp group to quench the fluorescence of the Mca group via resonance energy transfer. This results in a low background fluorescence signal [1] [2].
- **Fluorescence Activation:** Enzymatic cleavage at the specific scissile bond (e.g., between Gly and Leu in related substrates) separates the donor from the acceptor. This disruption of the FRET mechanism leads to a significant increase in Mca fluorescence, which can be detected and quantified [1] [2].

Although your specified sequence contains a **Glu-Glu** motif, the core design principle is shared with other well-characterized substrates. The table below summarizes the key characteristics of a highly similar and well-documented substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6), for which extensive data is available [1] [3] [2].

Feature	Description of Related Substrate (Mca-KPLGL-Dap(Dnp)-AR-NH ₂)
Full Sequence	Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH ₂ [1]
Molecular Weight	1221.3 g/mol [1]
FRET Donor	7-Methoxycoumarin (Mca) [1]
FRET Acceptor	2,4-Dinitrophenyl (Dnp) group on a diaminopropionic acid (Dap) residue [1]
Scissile Bond	Gly-Leu [3] [2]
Primary Applications	Broad-spectrum substrate for Matrix Metalloproteinases (MMPs) like MMP-1, -2, -7, -8, -9, -13, -14, and TACE (TNF- α converting enzyme) [1] [2]
Key Improvement	N-terminal addition of a lysine residue improves substrate properties and water solubility [1] [2]

The following diagram illustrates the general activation mechanism of these Mca/Dnp-based FRET substrates.



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The FRET mechanism and activation process of Mca/Dnp-based substrates. An intact peptide transfers energy from the Mca donor to the Dnp acceptor, quenching fluorescence. Upon enzymatic cleavage, this transfer stops, yielding a detectable fluorescent signal.

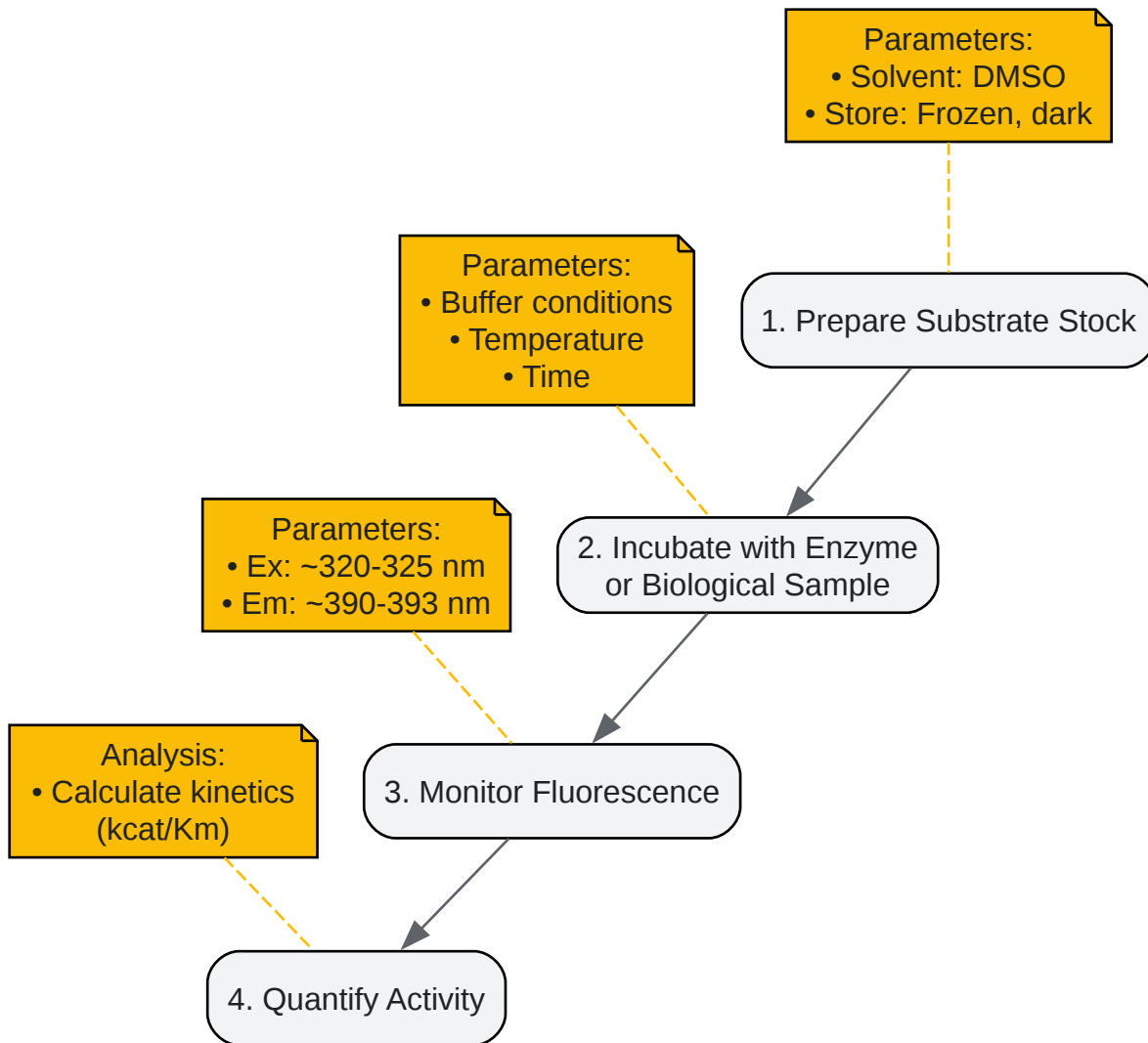
Experimental Data & Protocol

For the related substrate FS-6, detailed quantitative data and a proven experimental protocol are available from the scientific literature [3] [2].

Quantitative Enzyme Activity Profile The table below lists the specificity constants (k_{cat}/K_m) of the related substrate FS-6 for various enzymes, demonstrating its broad utility [2].

Enzyme	Common Name	Specificity Constant (kcat/Km M ⁻¹ s ⁻¹)
MMP-1	Interstitial collagenase	Increased 2- to 9-fold vs. parent substrate
MMP-8	Neutrophil collagenase	Increased 2- to 9-fold vs. parent substrate
MMP-13	Collagenase 3	Increased 2- to 9-fold vs. parent substrate
MMP-14	MT1-MMP	Increased 3-fold vs. parent substrate
MMP-2, -7, -9	Gelatinases, Matrilysin	Equally high as parent substrate
TACE	TNF- α Converting Enzyme	$\sim 0.8 \times 10^6$

Generalized Experimental Workflow The workflow for using these substrates typically involves the steps shown in the diagram below.



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Generalized workflow for conducting enzyme activity assays with Mca/Dnp FRET substrates, from sample preparation to data quantification.

Detailed Protocol 要点

- **Substrate Preparation:** Prepare a stock solution of the substrate in DMSO. The substrate is reported to be **fully water-soluble**, allowing for measurement in tissue culture conditions [1] [2]. Aliquot and store the stock solution desiccated and frozen in the dark [1].
- **Reaction Setup:** Incubate the substrate with the enzyme of interest (e.g., a specific MMP) or a biological sample like cell culture supernatant. The reaction should be carried out in an appropriate buffer for the target enzyme.
- **Detection & Quantification:** Monitor the increase in fluorescence over time using a plate reader or fluorometer. The standard excitation wavelength is **~325 nm**, and emission is detected at **~393 nm**

[4]. Enzyme activity can be quantified in the **picomolar range** using HPLC with fluorescence detection [2]. The rate of fluorescence increase is proportional to enzyme activity, allowing for the calculation of kinetic parameters like the specificity constant (k_{cat}/K_m).

Key Information for Researchers

- **High Sensitivity:** This FRET technology allows for the quantitation of MMP activity in the **picomolar range**, making it suitable for detecting low enzyme levels in complex biological fluids [2].
- **Assay Flexibility:** The water solubility of these substrates enables versatile experimental setups, including measuring metalloproteinase activity **on the surface of viable cells in situ** and in tissue culture conditions [1] [2].
- **Substrate Specificity:** The core Pro-Leu-Gly-Leu sequence is a common target for collagenases like MMP-1 and MMP-8. The presence of the Glu-Glu motif in your specified sequence may indicate a target profile different from the broad-spectrum one described here, possibly shifting specificity towards other enzymes like gelatinases [3] [2].

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